2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrile
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its role as a reactant or product in certain reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Techniques used might include melting point determination, IR spectroscopy, and UV/Vis spectroscopy.Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This could involve proposing further studies that could be done on the compound. This might include suggesting modifications to its structure to enhance its properties, proposing further studies on its mechanism of action, or suggesting potential applications for the compound.
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properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFBPOMYJNWPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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